molecular formula C14H12N2O4 B13876302 4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid CAS No. 827025-43-4

4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid

Cat. No.: B13876302
CAS No.: 827025-43-4
M. Wt: 272.26 g/mol
InChI Key: VZFSTXQLIJZHHK-UHFFFAOYSA-N
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Description

4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzoic acid, featuring a pyridine ring substituted with a methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with methylamine to form 2-(methylcarbamoyl)pyridine.

    Coupling Reaction: The 2-(methylcarbamoyl)pyridine is then coupled with 4-hydroxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridin-4-ylbenzoic acid: Similar structure but lacks the methylcarbamoyl group.

    4-(Pyridin-3-yl)benzoic acid: Similar structure with the pyridine ring attached at a different position.

    4-(Pyridin-2-yl)benzoic acid: Similar structure with the pyridine ring attached at a different position.

Uniqueness

4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid is unique due to the presence of the methylcarbamoyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

827025-43-4

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoic acid

InChI

InChI=1S/C14H12N2O4/c1-15-13(17)12-8-11(6-7-16-12)20-10-4-2-9(3-5-10)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19)

InChI Key

VZFSTXQLIJZHHK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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